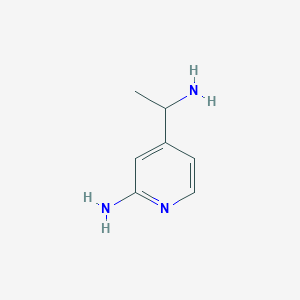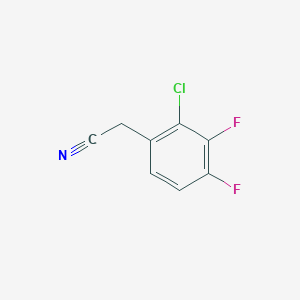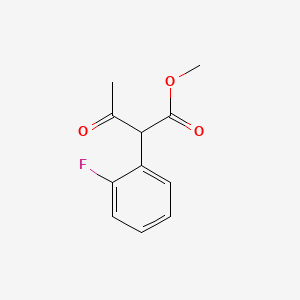
Methyl 2-(2-fluorophenyl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-Fluorofenil)-3-oxobutanoato de metilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo fluorofenilo unido a una unidad butanoato.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El 2-(2-Fluorofenil)-3-oxobutanoato de metilo se puede sintetizar a través de varios métodos. Un enfoque común implica la esterificación del ácido 2-(2-fluorofenil)-3-oxobutanoico con metanol en presencia de un catalizador ácido. La reacción se lleva a cabo típicamente bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster.
Otro método implica el uso de una reacción de acoplamiento Suzuki-Miyaura, donde un derivado de ácido borónico del grupo fluorofenilo se acopla con un éster butanoato halogenado en presencia de un catalizador de paladio . Este método es ventajoso debido a sus condiciones de reacción suaves y alto rendimiento.
Métodos de Producción Industrial
En un entorno industrial, la producción de 2-(2-Fluorofenil)-3-oxobutanoato de metilo puede implicar procesos de flujo continuo para mejorar la eficiencia y la escalabilidad. El uso de reactores automatizados y el control preciso de los parámetros de reacción aseguran una calidad de producto consistente y un alto rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(2-Fluorofenil)-3-oxobutanoato de metilo experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar el átomo de flúor con otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como el metóxido de sodio (NaOMe) o el tert-butóxido de potasio (KOtBu) pueden facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de ácido 2-(2-fluorofenil)-3-oxobutanoico.
Reducción: Formación de 2-(2-fluorofenil)-3-hidroxibutanoato.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 2-(2-Fluorofenil)-3-oxobutanoato de metilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su posible actividad biológica e interacciones con enzimas.
Medicina: Explorado por su potencial como precursor en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 2-(2-Fluorofenil)-3-oxobutanoato de metilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo fluorofenilo puede mejorar la afinidad de unión y la especificidad del compuesto, lo que lleva a sus efectos deseados. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2-Clorofenil)-3-oxobutanoato de metilo
- 2-(2-Bromofenil)-3-oxobutanoato de metilo
- 2-(2-Metilfenil)-3-oxobutanoato de metilo
Singularidad
El 2-(2-Fluorofenil)-3-oxobutanoato de metilo es único debido a la presencia del átomo de flúor, que puede influir significativamente en sus propiedades químicas y actividad biológica. El átomo de flúor puede mejorar la estabilidad del compuesto, la lipofilia y la capacidad de interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
methyl 2-(2-fluorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 |
Clave InChI |
DXISVZJSLNIQIF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


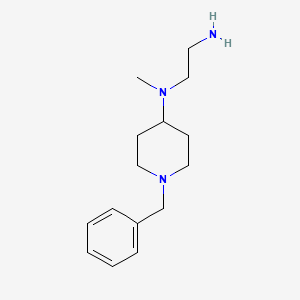
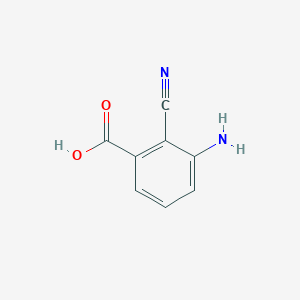
![3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)

![3-Chloro-3,5-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12327347.png)

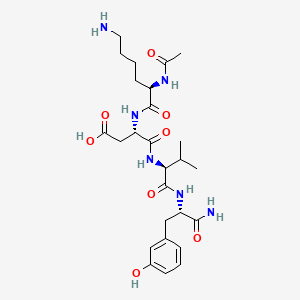

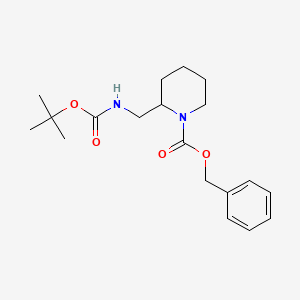

![5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione](/img/structure/B12327384.png)
![9H-fluoren-9-ylmethyl N-[1-(benzotriazol-1-yl)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12327385.png)
